11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride
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Overview
Description
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features and diverse chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride involves multiple steps. One common method involves the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates, followed by esterification to yield the corresponding diester-amides. These diester-amides are then cyclized by refluxing with phosphoryl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. It acts within the basal ganglia and promotes the depletion of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine from stores. This action decreases the uptake into synaptic vesicles, making it effective in managing hyperkinetic movement disorders .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: A vesicular monoamine transporter 2 (VMAT) inhibitor used for the management of chorea associated with Huntington’s Disease.
3-ethylidene-1,2,4,6,7,11b-hexahydrobenzo[a]quinolizine: Another compound with a similar core structure but different functional groups.
Uniqueness
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a compound of significant interest.
Properties
CAS No. |
39630-39-2 |
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Molecular Formula |
C16H26Cl2N2O2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(2S,3R,11bR)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H24N2O2.2ClH/c1-10-9-18-5-4-11-6-15(19-2)16(20-3)7-12(11)14(18)8-13(10)17;;/h6-7,10,13-14H,4-5,8-9,17H2,1-3H3;2*1H/t10-,13+,14-;;/m1../s1 |
InChI Key |
HYUAAFWMISEIIW-QTOIGMLVSA-N |
Isomeric SMILES |
C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1N)OC)OC.Cl.Cl |
Canonical SMILES |
CC1CN2CCC3=CC(=C(C=C3C2CC1N)OC)OC.Cl.Cl |
Origin of Product |
United States |
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